Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry and material science . This particular compound features a fluorobenzamido group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The initial step often involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, with ethyl cyanoacetate under basic conditions to form the thiophene ring.
Introduction of the Fluorobenzamido Group: The next step involves the introduction of the 2-fluorobenzamido group. This can be achieved through an amide coupling reaction using 2-fluorobenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and can be used in the development of new materials with specific electronic properties.
Biology and Medicine
In biological and medicinal research, Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is investigated for its potential therapeutic applications. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities . This compound, with its fluorobenzamido group, may exhibit enhanced biological activity and specificity.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of various active ingredients.
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido group can enhance binding affinity to enzymes or receptors, potentially inhibiting their activity. The thiophene ring may interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(2-fluorobenzamido)phenoxy]thiophene-2-carboxylate
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate stands out due to its unique combination of a fluorobenzamido group and a tetrahydrocyclohepta[b]thiophene core. This structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-23-18(22)15-12-8-3-2-4-10-14(12)24-17(15)20-16(21)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWJREJKQYXAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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